Asteltoxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-6-18-23(4,26)22(3)20(25)16(29-21(22)30-18)12-10-8-7-9-11-15-14(2)17(27-5)13-19(24)28-15/h7-13,16,18,20-21,25-26H,6H2,1-5H3/b8-7+,11-9+,12-10+/t16-,18-,20+,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXPJKFETRLRAS-AHUKKWBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2(C(C(OC2O1)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@]([C@]2([C@H]([C@H](O[C@H]2O1)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101046614 | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79663-49-3 | |
| Record name | 6-[(1E,3E,5E)-6-[(2R,3R,3aR,4R,5R,6aS)-5-Ethylhexahydro-3,4-dihydroxy-3a,4-dimethylfuro[2,3-b]furan-2-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79663-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asteltoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079663493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asteltoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101046614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ecological Niche and Mycoproducer Taxonomy of Asteltoxin
Fungal Genera and Species Producing Asteltoxins
Asteltoxins are primarily known as mycotoxins produced by fungi. While the genus Aspergillus is a significant producer, other fungal genera, such as Pochonia and Emericella, have also been reported to produce asteltoxins or asteltoxin analogs jst.go.jpmdpi.comresearchgate.netresearchgate.net. Emericella variecolor is noted as a producer of this compound A mdpi.comresearchgate.net.
Aspergillus Species
Several species within the genus Aspergillus are recognized for their ability to produce asteltoxins. These species are found in various ecological niches, including soil and as endophytes.
Aspergillus stellatus
Aspergillus stellatus is a species of fungus belonging to the Nidulantes section of the genus Aspergillus. It was first described in 1934 wikipedia.org. This species has been isolated from diverse environments, including soil in Panama and seeds in India wikipedia.org. Aspergillus stellatus is historically significant as the source from which this compound (specifically this compound A) was first isolated jst.go.jpmdpi.comresearchgate.netresearchgate.net. It has been reported to produce a wide array of secondary metabolites, with this compound being among them wikipedia.org.
Aspergillus versicolor
Aspergillus versicolor is another Aspergillus species known to produce this compound and its derivatives. Research has shown that strains of Aspergillus versicolor, such as the endophytic fungus Aspergillus versicolor Y10 isolated from Huperzia serrata, produce this compound along with new prenylated this compound derivatives, referred to as avertoxins A-D mdpi.comnorthwestern.eduacs.orgnih.govacs.org. This highlights the potential for discovering novel this compound variants from different strains and ecological associations of A. versicolor.
Aspergillus ochraceopetaliformis
Aspergillus ochraceopetaliformis is a fungal species that has been found to produce this compound and related compounds. jst.go.jpresearchgate.netnih.govmdpi.comacs.orgacs.orgstudiesinmycology.org. An Antarctic soil-derived strain of Aspergillus ochraceopetaliformis SCSIO 05702 has been reported to yield this compound, isothis compound (a double bond isomer of this compound), and this compound B nih.govacs.orgacs.org. Another strain isolated from a Chinese sponge also produced this compound, asteltoxins G, B, and C mdpi.com. This indicates that A. ochraceopetaliformis from different geographical and ecological origins can produce various this compound types. The species belongs to the yellow aspergilli (Aspergillus section Circumdati) mdpi.comstudiesinmycology.org.
Aspergillus karnatakaensis
Aspergillus karnatakaensis is a species described in 2010 and is classified within the Aspergillus section Aenei wikipedia.orgnih.govpensoft.netkab.ac.ug. This species has been isolated from soil in India wikipedia.orgnih.govnih.govpensoft.netkab.ac.ug. Aspergillus karnatakaensis has been found to produce this compound along with other secondary metabolites such as terrein (B1683088) and gregatins wikipedia.orgnih.govnih.govpensoft.netkab.ac.ug. Research indicates a close relationship between A. karnatakaensis and A. aeneus based on genetic data, although they are distinct species nih.govnih.govpensoft.netkab.ac.ug.
Aspergillus aeneus
Aspergillus aeneus is another species within the Aspergillus section Aenei nih.govnih.govpensoft.netkab.ac.ug. While closely related to Aspergillus karnatakaensis, A. aeneus has also been reported as a producer of asteltoxins mdpi.comresearchgate.net. Phylogenetic analysis places A. aeneus within the same clade as A. karnatakaensis and several Emericella species, highlighting taxonomic relationships among some this compound-producing fungi nih.govnih.govpensoft.netkab.ac.ug.
Here is a summary of the Aspergillus species discussed and their association with this compound production:
| Aspergillus Species | Section | Known for this compound Production | Isolation Source Examples |
| Aspergillus stellatus | Nidulantes | Yes | Soil (Panama), Seeds (India), Maize cultures mdpi.comresearchgate.netresearchgate.netwikipedia.org |
| Aspergillus versicolor | Yes | Endophytic (from Huperzia serrata) mdpi.comnorthwestern.eduacs.orgnih.govacs.org | |
| Aspergillus ochraceopetaliformis | Circumdati | Yes | Antarctic soil, Chinese sponge nih.govmdpi.comacs.orgacs.org |
| Aspergillus karnatakaensis | Aenei | Yes | Indian soil wikipedia.orgnih.govnih.govpensoft.netkab.ac.ug |
| Aspergillus aeneus | Aenei | Yes |
Aspergillus terreus
Aspergillus terreus, a filamentous ascomycete found in soil, has been reported as a producer of this compound. mdpi.comresearchgate.netnih.govresearchgate.net This species is also known for producing other secondary metabolites, such as lovastatin (B1675250) and terrein, which have ecological roles in competition and interaction with plants and other microbes. nih.gov The presence of this compound in A. terreus contributes to the diverse array of secondary metabolites produced by species in Aspergillus section Terrei. nih.govd-nb.info
Aspergillus alabamensis
Aspergillus alabamensis, a soil fungus closely related to A. terreus, has also been identified as a producer of this compound. mdpi.comresearchgate.netnih.govresearchgate.net While morphologically similar to A. terreus, A. alabamensis differs in its metabolic profile, producing mycotoxins like citrinin (B600267) and citreoviridin (B190807) in addition to this compound, but lacking the production of mevinolin. nih.govwikipedia.orgnih.gov This highlights the distinct biochemical capabilities within closely related fungal species.
Aspergillus oryzae (in heterologous expression studies)
Aspergillus oryzae is widely used as a host organism for the heterologous expression of biosynthetic gene clusters from other fungi. encyclopedia.pubnih.gov While not a natural producer of this compound, A. oryzae has been utilized in research to study the biosynthesis of this compound and related compounds. nih.govresearchgate.net Heterologous expression in A. oryzae allows for the investigation of specific genes involved in the this compound biosynthetic pathway, even if the native producer is difficult to cultivate or genetically manipulate. Studies involving the functional expression of polyketide synthases from this compound-producing fungi in A. oryzae have provided insights into the enzymatic steps involved in the formation of the this compound core structure. nih.govresearchgate.net
Marine-Derived Aspergillus Strains (e.g., SCSGAF 0076, SCSIO XWS02F40)
Marine environments are a rich source of fungal diversity, and several marine-derived Aspergillus strains have been found to produce asteltoxins. Aspergillus sp. SCSGAF 0076, isolated from a gorgonian, has been reported to produce asteltoxins, including an analog of this compound B. mdpi.comresearchgate.netmdpi.comnih.govtandfonline.com Another marine sponge-derived fungus, Aspergillus sp. SCSIO XWS02F40, is known to produce asteltoxins E and F, along with other compounds. mdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netmdpi.comnih.govresearchgate.net These findings indicate that this compound production is not limited to terrestrial fungi and can also be a characteristic of Aspergillus species inhabiting marine ecosystems, potentially playing a role in chemical interactions within these environments.
Emericella Species
The teleomorphic genus Emericella, which includes species with Aspergillus anamorphs, also contains this compound producers.
Emericella variecolor
Emericella variecolor is a well-established producer of this compound A. mdpi.comresearchgate.netnih.goviarc.fr This fungus is known to produce a variety of extrolites, with this compound being a characteristic compound. ascofrance.com Research on E. variecolor has been instrumental in understanding the biosynthesis of this compound, including the identification of the gene cluster responsible for its production. mdpi.comresearchgate.net Studies involving isotopic labeling experiments with E. variecolor have provided evidence for the polyketide nature of this compound biosynthesis and the incorporation of acetate (B1210297) and propionate (B1217596) units. mdpi.comresearchgate.net Emericella variecolor strains have also been the subject of research into novel this compound derivatives, such as diasteltoxins, isolated from mutated strains. mdpi.com
Pochonia Species
Species within the genus Pochonia, which are known entomopathogenic fungi, have also been found to produce asteltoxins. Pochonia bulbillosa 8-H-28 has been reported to produce asteltoxins B, C, and D. mdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.ua Another species, Pochonia suchlasporia var. suchlasporia TAMA 87, has been shown to produce this compound H, which possesses a different α-pyrone moiety compared to asteltoxins A-G. mdpi.com The production of asteltoxins by entomopathogenic fungi like Pochonia species suggests a potential role for these compounds in their interactions with insects.
Here is a summary table of the this compound-producing fungi discussed:
| Fungal Species | Ecological Niche / Source | Asteltoxins Produced (if specified) | Notes |
| Aspergillus terreus | Soil | This compound | Part of the diverse metabolites in Aspergillus section Terrei. |
| Aspergillus alabamensis | Soil | This compound | Also produces citrinin and citreoviridin. |
| Aspergillus oryzae | Used as heterologous host | - | Used for studying this compound biosynthesis genes. |
| Aspergillus sp. SCSGAF 0076 | Marine-derived (gorgonian) | Asteltoxins (including analog of B) | - |
| Aspergillus sp. SCSIO XWS02F40 | Marine-derived (sponge) | Asteltoxins E, F | Exhibits antiviral activity. mdpi.comnih.gov |
| Emericella variecolor | Various (e.g., soil, sponge-assoc.) | This compound A, Diasteltoxins | Well-studied producer, gene cluster identified. mdpi.comresearchgate.net |
| Pochonia bulbillosa 8-H-28 | Entomopathogenic | Asteltoxins B, C, D | This compound C showed antiproliferative activity against insect cells. researchgate.net |
| Pochonia suchlasporia var. suchlasporia TAMA 87 | Entomopathogenic | This compound H | This compound H has a distinct α-pyrone structure. mdpi.com |
Pochonia bulbillosa
Pochonia bulbillosa (formerly known as Metapochonia bulbilosa) is recognized as a producer of asteltoxins. researchgate.net Specifically, asteltoxins B, C, and D have been reported to be produced by Pochonia bulbillosa strain 8-H-28. mdpi.comresearchgate.netresearchgate.netresearchgate.net This fungus has been isolated from sources such as the fruiting body of Elaphocordyceps capitata (Tolypocladium capitatum). researchgate.net Recent research on an endophytic strain of Pochonia bulbillosa isolated from the medicinal plant Pyrrosia lingua led to the isolation of twelve new this compound-type polyketides, named asteltoxins I–T, along with four known analogues. acs.org
Research findings related to asteltoxins from Pochonia bulbillosa include:
Isolation of asteltoxins B, C, and D from strain 8-H-28. mdpi.comresearchgate.netresearchgate.netresearchgate.net
this compound C isolated from Pochonia bulbillosa 8-H-28 showed potent antiproliferative activity against an insect cell line (NIAS-SL64) derived from Spodoptera litura larvae. researchgate.netjst.go.jp
Isolation of novel this compound analogues (I–T) from an endophytic strain KNI755, exhibiting diverse structural scaffolds, including heterodimers linked by tetrahydro-2H-pyran and tetrahydro-1,4-oxazine bridges. acs.org
Below is a table summarizing some asteltoxins produced by Pochonia bulbillosa:
| Compound Name | Producer Strain | Reference |
| This compound B | Pochonia bulbillosa 8-H-28 | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| This compound C | Pochonia bulbillosa 8-H-28 | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| This compound D | Pochonia bulbillosa 8-H-28 | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Asteltoxins I–T | Pochonia bulbillosa KNI755 | acs.org |
Pochonia suchlasporia
Pochonia suchlasporia is another fungal species known to produce asteltoxins. mdpi.comjst.go.jpnih.gov Specifically, this compound H has been isolated from Pochonia suchlasporia var. suchlasporia strain TAMA 87. mdpi.comjst.go.jpnih.gov this compound H represents a new structural variation within the this compound family, featuring a different type of α-pyrone moiety compared to the chemical backbone of asteltoxins A-G. researchgate.netjst.go.jp
Research findings related to asteltoxins from Pochonia suchlasporia include:
Isolation and structural elucidation of this compound H from Pochonia suchlasporia var. suchlasporia TAMA 87. mdpi.comjst.go.jpnih.gov The structure was determined using spectroscopic methods, including 1D and 2D NMR, HRESIMS, and UV-Vis analyses. jst.go.jpnih.gov
this compound H showed insecticidal activity against prepupae of the blowfly, Lucilia sericata, with a reported LD50 value of 0.94 µg/mg prepupal body weight. researchgate.netjst.go.jpnih.gov This was reported as the first instance of an insecticidal this compound compound produced by the genus Pochonia. jst.go.jp
Below is a table summarizing an this compound produced by Pochonia suchlasporia:
| Compound Name | Producer Strain | Research Finding | Reference |
| This compound H | Pochonia suchlasporia var. suchlasporia TAMA 87 | Insecticidal activity against Lucilia sericata prepupae | mdpi.comresearchgate.netjst.go.jpnih.gov |
Asteltoxin Biosynthesis and Genetic Regulation
Polyketide Origin and Precursor Incorporation Studies
Asteltoxin's carbon skeleton originates from polyketide precursors, as demonstrated by incorporation studies using isotopically labeled compounds mdpi.comiupac.org.
Isotopic Labeling Experiments (e.g., ¹³C-labeled acetate (B1210297), propionate (B1217596), methionine)
Extensive studies using ¹³C-labeled precursors have been crucial in elucidating the biosynthetic origin of this compound's carbon atoms mdpi.comiupac.orgpsu.eduresearchgate.netrsc.orgrsc.orgcapes.gov.br. Incorporation experiments with [1-¹³C]acetate, [2-¹³C]acetate, and [1,2-¹³C₂]acetate have shown that acetate units are incorporated into the molecule mdpi.comiupac.orgpsu.eduresearchgate.net. Specifically, the ¹³C-NMR spectrum of this compound derived from [1-¹³C]acetate revealed nine signals corresponding to carbons C-3, C-5, C-7, C-9, C-11, C-13, C-15, C-17, and C-19 mdpi.com. Similarly, [2-¹³C]acetate incorporation resulted in enhanced signals for carbons C-2, C-4, C-6, C-8, C-10, C-12, C-14, C-16, and C-18, indicating the involvement of nine acetate units in the formation of the metabolite mdpi.com. Analysis of this compound derived from [1,2-¹³C₂]acetate confirmed the presence of eight intact acetate units, suggesting a 1,2-bond migration event during biosynthesis mdpi.comiupac.orgpsu.eduresearchgate.netrsc.orgrsc.orgcapes.gov.br.
Incorporation of (2S)-[methyl-¹³C]methionine has shown labeling at the C-4 and C-5 methyl groups, the C-1 of the bis(tetrahydrofuran) moiety, and the two methyl groups of the pyrone ring psu.eduresearchgate.net. Furthermore, [1-¹³C]propionate has been incorporated, with the signal for C-3 of the bis(tetrahydrofuran) moiety showing enhancement in the ¹³C-NMR spectrum psu.eduresearchgate.net. These results suggest the operation of two biosynthetic pathways: one involving methylation of a C20-polyketide with a chain-initiating acetate loss, and another utilizing a propionate chain-initiating unit and eight malonate units mdpi.comresearchgate.netiupac.org.
Isotopic labeling with [1-¹³C,¹⁸O₂]acetate and ¹⁸O₂ gas has also been used to determine the origin of oxygen atoms and gain mechanistic insights into the formation of the 2,8-dioxabicyclo[3.3.0]octane moiety iupac.orgresearchgate.netrsc.org. The pyrone ring oxygen atoms were found to be acetate-derived, while most other oxygen atoms, except for one on the bis(tetrahydrofuran) system, are derived from O₂ psu.edursc.org.
Formation of the Bis(tetrahydrofuran) Moiety
The formation of the characteristic bis(tetrahydrofuran) moiety of this compound is a key step in its biosynthesis mdpi.compsu.eduresearchgate.netacs.org. Based on isotopic labeling experiments, a postulated mechanism involves the polyepoxidation of a linear polyene precursor mdpi.comresearchgate.netacs.org. This is followed by a 1,2-alkyl shift of a polyketide chain, potentially mediated by a pinacol (B44631) or epoxide rearrangement, to generate a branched aldehyde psu.edursc.orgacs.org. This branched aldehyde is subsequently utilized in the formation of the 2,8-dioxabicyclo[3.3.0]octane moiety psu.edursc.org. The 1,2-shift is proposed to occur with retention of configuration at one carbon and inversion at another, leading to the branched aldehyde intermediate rsc.org. Subsequent cyclization via nucleophilic attack and ring closure generates the bicyclic ring system rsc.org.
Biosynthetic Gene Cluster Identification and Characterization
The genes responsible for this compound biosynthesis are organized into a biosynthetic gene cluster.
ast Gene Cluster in Emericella variecolor NHL 2881
The ast gene cluster, responsible for this compound biosynthesis, was first identified in Emericella variecolor NHL 2881 mdpi.comresearchgate.netsjtu.edu.cnresearchgate.net. This cluster contains core genes encoding key enzymes involved in the pathway sjtu.edu.cn.
Involvement of Highly-Reducing Polyketide Synthase (HR-PKS) Genes
Fungal polyketide synthases (PKSs) are large enzymes that form the carbon scaffolds of polyketide natural products researchgate.net. This compound biosynthesis involves a highly-reducing polyketide synthase (HR-PKS) nih.govnih.govcityu.edu.hkresearchgate.net. HR-PKS enzymes are characterized by the presence of specific domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), ketoreductase (KR), and acyl carrier protein (ACP) nih.gov. The absence of an enoylreductase (ER) domain in the HR-PKS involved in this compound biosynthesis is consistent with the formation of a polyene precursor nih.govnih.gov. Studies have investigated candidate HR-PKS genes in E. variecolor to identify the specific enzyme responsible for the this compound polyketide backbone nih.govresearchgate.net.
Enzymatic Mechanisms in this compound Biosynthesis
Several enzymatic steps are crucial for the conversion of the polyketide precursor into this compound. Recent research has identified novel enzymes involved in the process. Two semi-pinacolases (SPases), AstD and MrvD, belonging to the epoxide hydrolase (EH) family, have been identified in the this compound biosynthetic pathway mdpi.comsjtu.edu.cnresearchgate.net. These enzymes are bifunctional, acting as epoxide hydrolases to catalyze the region-selective opening of epoxide rings on a bis-epoxide intermediate, and subsequently as semi-pinacolases on the resulting epoxy alcohol intermediate mdpi.comsjtu.edu.cnresearchgate.net. They catalyze a type III semi-pinacol rearrangement, facilitating a 2,3-migration and a C4 → C6 migration of the polyketide backbone mdpi.comresearchgate.net. This enzymatic activity is essential for generating the structural complexity of this compound, particularly the formation of the bis(tetrahydrofuran) moiety sjtu.edu.cn. A conserved aspartic acid residue has been proposed to be essential for the coupled catalysis of epoxide collapse and the subsequent semi-pinacol rearrangement sjtu.edu.cn.
| Precursor | Labeling Position | Incorporated into this compound Carbons | References |
| [1-¹³C]acetate | C-1 | C-3, 5, 7, 9, 11, 13, 15, 17, 19 | mdpi.com |
| [2-¹³C]acetate | C-2 | C-2, 4, 6, 8, 10, 12, 14, 16, 18 | mdpi.com |
| [1,2-¹³C₂]acetate | C-1, C-2 | Intact acetate units, 1,2-bond migration | mdpi.comiupac.orgpsu.eduresearchgate.netrsc.orgrsc.orgcapes.gov.br |
| (2S)-[methyl-¹³C]methionine | Methyl | C-4 methyl, C-5 methyl, C-1 (bis-THF), pyrone methyls | psu.eduresearchgate.net |
| [1-¹³C]propionate | C-1 | C-3 (bis-THF) | psu.eduresearchgate.net |
| [1-¹³C,¹⁸O₂]acetate | Oxygen | Pyrone oxygens | psu.edursc.org |
| ¹⁸O₂ gas | Oxygen | Most oxygen atoms (except one in bis-THF) | psu.edursc.org |
Semi-Pinacolases (AstD/MrvD) and Epoxide Hydrolase Activity
Recent research has identified two novel semi-pinacolases (SPases), AstD and MrvD, within the this compound biosynthetic pathway. mdpi.comresearchgate.netsjtu.edu.cn These enzymes belong to the epoxide hydrolase (EH) family and are characterized as bifunctional enzymes. mdpi.comresearchgate.netsjtu.edu.cn AstD/MrvD perform a region-selective epoxide ring-opening on a bis-epoxide intermediate, acting as epoxide hydrolases. mdpi.comresearchgate.netsjtu.edu.cn Subsequently, they function as semi-pinacolases on the resulting epoxy alcohol intermediate. mdpi.comresearchgate.netsjtu.edu.cn This dual activity is crucial for the structural complexity observed in this compound. mdpi.comresearchgate.netsjtu.edu.cn A critical aspartic acid residue has been identified as essential for the coupled catalysis of selective epoxide collapse and the subsequent semi-pinacol rearrangement. sjtu.edu.cn Other residues also contribute to efficient hydrolysis and the stabilization of the carbocation intermediate during the rearrangement. sjtu.edu.cn
Type III Semi-Pinacol Rearrangement
AstD/MrvD enzymes catalyze a type III semi-pinacol rearrangement (SPR). mdpi.comsjtu.edu.cn This specific type of rearrangement involves a 2,3-migration. mdpi.com In the context of this compound biosynthesis, this rearrangement occurs on an epoxy alcohol substrate derived from the polyketide backbone. mdpi.comsjtu.edu.cn The type III SPR catalyzed by AstD/MrvD leads to a rearrangement of the polyketide chain. mdpi.comresearchgate.netsjtu.edu.cn While these enzymes catalyze the type III SPR for 2,3-migration, they have also been shown to recognize epoxy alcohol intermediates and catalyze a rearrangement of the polyketide backbone involving C4 → C6 migration. mdpi.comresearchgate.net This indicates a degree of flexibility or multiple catalytic activities associated with these bifunctional enzymes.
Polyketide Backbone Rearrangements (e.g., C4 → C6 migration)
Evidence from 13C-labeling experiments has indicated that a 1,2-carbon shift, specifically a C4 → C6 migration, occurs in this compound during its biosynthesis. mdpi.com This migration is part of the rearrangement of the polyketide backbone that leads to the formation of the characteristic 2,8-dioxabicyclo[3.3.0]octane moiety. mdpi.comiupac.orgrsc.orgrsc.org The semi-pinacolases AstD/MrvD are implicated in catalyzing this rearrangement, recognizing the epoxy alcohol intermediate and facilitating the C4 → C6 migration. mdpi.comresearchgate.net This rearrangement is crucial for generating the branched aldehyde intermediate that is subsequently utilized in the formation of the bis(tetrahydrofuran) ring system. mdpi.com
Advanced Structural Elucidation and Stereochemical Analysis of Asteltoxins
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the structure of organic compounds, providing detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. anu.edu.au
¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling
¹H NMR spectroscopy provides insights into the different types of protons in a molecule, their electronic environments (indicated by chemical shifts, δH), and their connectivity (revealed by coupling constants, J). Analysis of the multiplicity and integration of signals in the ¹H NMR spectrum helps in identifying methyl, methylene (B1212753), methine, and olefinic protons, as well as protons attached to oxygen atoms (hydroxyl protons). For asteltoxins, ¹H NMR data are crucial for characterizing the polyene chain, the α-pyrone moiety, and the protons within the bicyclic ring system. For example, the ¹H NMR spectrum of asteltoxin H showed signals corresponding to five methyl groups, one methylene group, four methine protons, seven olefinic protons, and two hydroxy protons. nih.govjst.go.jp The coupling constants observed for olefinic protons can indicate the configuration (e.g., trans) of the double bonds in the polyene linker. jst.go.jp
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom giving rise to a signal at a characteristic chemical shift (δC). anu.edu.au Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used in conjunction with ¹³C NMR to differentiate between methyl, methylene, methine, and quaternary carbons. mdpi.com ¹³C NMR data are essential for confirming the presence of the α-pyrone ring (characterized by specific carbonyl and olefinic carbon signals), the carbons in the polyene chain, and the carbons forming the 2,8-dioxabicyclo[3.3.0]octane core. mdpi.comrsc.org Biosynthetic studies using ¹³C-labeled precursors, such as [1-¹³C]acetate and [1,2-¹³C₂]acetate, have been used to trace the origin of carbon atoms in the this compound skeleton and confirm its polyketide nature. mdpi.comresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and relative stereochemistry in complex molecules like asteltoxins.
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal scalar couplings between protons on adjacent carbon atoms, allowing for the tracing of proton networks and the identification of spin systems within the molecule. mdpi.comjst.go.jpsemanticscholar.org COSY correlations are vital for piecing together fragments of the structure, such as the polyene chain and the ring systems. jst.go.jp
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons separated by two or three bonds. mdpi.comjst.go.jpsemanticscholar.org These correlations are particularly useful for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of substituents. jst.go.jp HMBC correlations have been used to link the α-pyrone moiety to the polyene chain and the polyene chain to the bicyclic ring system in asteltoxins. jst.go.jp
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons through the Nuclear Overhauser Effect (NOE). mdpi.comsemanticscholar.org NOE correlations are crucial for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule. mdpi.com For asteltoxins, NOESY data have been used to deduce the relative configuration of chiral carbons within the bicyclic system and the orientation of substituents. mdpi.comsemanticscholar.org
Below is a sample table illustrating the type of NMR data typically reported for asteltoxins, based on findings for this compound E and F mdpi.com:
| Position | δC (this compound E) | δH (this compound E) (mult., J in Hz) | δC (this compound F) | δH (this compound F) (mult., J in Hz) |
| 1 | - | - | 13.4 | 1.17 (d, 6.0) |
| 2 | - | - | - | - |
| 3 | 89.3 | 4.30 (dd, 6.0, 7.0) | 88.6 | 4.57 (q, 6.0) |
| ... | ... | ... | ... | ... |
| 24 | 167.5 | - | 167.5 | - |
| 28 | 13.4 | 1.90 (s) | 13.4 | 1.90 (s) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its elemental composition and fragmentation pattern. anu.edu.au
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for accurately determining the molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions with high precision. nih.govmdpi.comresearchgate.netacs.org ESI is a soft ionization technique suitable for polar and thermolabile compounds like asteltoxins, often producing protonated ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺). nih.govnih.gov The accurate mass obtained from HRESIMS allows for the calculation of possible elemental compositions, which, when combined with NMR data, helps to confirm the molecular formula. For instance, the molecular formula of this compound E was established as C₂₈H₃₆O₉ based on its HRESIMS data (m/z 517.2440 [M+H]⁺). nih.gov Similarly, this compound F was determined to have a molecular formula of C₂₇H₃₄O₉ from its HRESIMS peak at m/z 503.2279 [M+H]⁺. mdpi.comsemanticscholar.org The fragmentation pattern observed in MS/MS experiments can provide additional structural information by revealing the masses of fragment ions, which correspond to specific substructures lost from the parent ion.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their relative and absolute configurations. researchgate.netrsc.orgrsc.organu.edu.au While growing suitable single crystals can be challenging for some natural products, X-ray crystallography has been successfully applied to determine the structure of this compound A. mdpi.comrsc.orgrsc.org The X-ray crystal structure provides unambiguous proof of the planar structure and the relative configuration of chiral centers. rsc.org In cases where the crystal structure is of sufficient quality and contains heavy atoms or is analyzed using anomalous dispersion techniques, the absolute configuration can also be determined. acs.org The X-ray crystal structure of this compound A was crucial in confirming its proposed structure based on NMR data and establishing its stereochemistry. rsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is a valuable tool for identifying and characterizing the conjugated systems (chromophores) within the this compound molecule. The presence of an extended conjugated moiety, such as the triene linker and the α-pyrone ring, results in characteristic absorption maxima in the UV-Vis spectrum. mdpi.com
For instance, a study on this compound E, an analog of this compound, reported UV spectrum maxima at 356, 300, 267, and 211 nm. mdpi.com These absorptions are indicative of the presence of conjugated double bonds and carbonyl groups within the molecule's structure. Comparing the UV-Vis data of this compound analogs with that of this compound itself helps in identifying similarities and structural variations, particularly in the conjugated regions. nih.gov
While specific detailed UV-Vis data for the parent this compound molecule across various solvents and concentrations were not extensively found in the immediate search results, the reported maxima for this compound E provide a representative example of the type of information obtained from UV-Vis analysis for asteltoxins. mdpi.com UV data for this compound G has also been measured using a diode array spectrophotometer. shareok.org
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies. bruker.comspectroscopyonline.com FT-IR spectra exhibit absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds. pressbooks.pub
For asteltoxins, FT-IR spectroscopy can reveal the presence of key functional groups like hydroxyl groups, carbonyl groups (specifically α,β-unsaturated carbonyls), and C-O stretches associated with the furan (B31954) and pyran rings. t3db.camdpi.com
| Compound Name | PubChem CID |
| This compound | 6438150 |
UV-Vis Absorption Maxima for this compound E
| Wavelength (nm) |
| 356 |
| 300 |
| 267 |
| 211 |
Characteristic IR Absorptions for this compound E
| Wavenumber (cm⁻¹) | Functional Group |
| 3390 | Hydroxy group |
| 1697 | α,β-unsaturated carbonyl group |
Chemical Synthesis Strategies for Asteltoxin and Its Analogs
Total Synthesis Approaches (e.g., Racemic and Enantioselective)
Enantioselective total syntheses have also been developed to obtain asteltoxin in its naturally occurring stereochemical form. Tadano's group reported an enantioselective synthesis in 1990 utilizing D-glucose as a chiral pool starting material to construct the bis(tetrahydrofuran) subunit. mdpi.com This 32-step route employed an orthoester Claisen rearrangement and a NaIO₄-mediated oxidative cyclization. While achieving enantiopurity, this approach was lengthy.
| Synthesis Approach | Year | Stereochemistry | Starting Material | Key Reactions | Number of Steps | Overall Yield |
| Schreiber & Satake | 1984 | Racemic | 3,4-dimethylfuran | Paterno-Büchi photocycloaddition, Sigma-sigmatropic rearrangements, Cyclization | 16 | 3% |
| Tadano et al. | 1990 | Enantioselective | D-glucose | Orthoester Claisen rearrangement, Oxidative cyclization | 32 | N/A |
| Cha et al. | 2003 | Enantioselective | Ethyl (S,E)-4,5-diisopropoxy-2-methylpent-2-enoate | Pinacol-type rearrangement, Horner-Emmons olefination | 24 | 12% |
Convergent Synthesis Methodologies
Schreiber's initial racemic synthesis also employed a convergent strategy to some extent, involving the coupling of the bis(tetrahydrofuran) skeleton with the triene pyrone side chain through aldol (B89426) condensation and dehydration. acs.orglookchem.com
Synthetic Routes to Key Intermediates (e.g., Bis(tetrahydrofuran) Moiety)
The bis(tetrahydrofuran) moiety is a crucial and structurally challenging core present in this compound and many other natural products. mdpi.comacs.org Significant research has focused on developing efficient and stereoselective routes to this substructure.
Early approaches to the bis(tetrahydrofuran) core, such as Schreiber's racemic synthesis, utilized photocycloaddition followed by rearrangements and cyclization. synarchive.com Tadano's group developed a route starting from D-glucose, leveraging its inherent stereochemistry to construct the bis(tetrahydrofuran) system through oxidative cyclization.
Cha's enantioselective synthesis of the bis(tetrahydrofuran) aldehyde intermediate involved a sequence starting from a substituted pentenoate. mdpi.com A key step in this route was the stereoselective Lewis acid-catalyzed pinacol-type rearrangement of an epoxy silyl (B83357) ether, which efficiently established the crucial quaternary center and the fused tetrahydrofuran (B95107) rings with the correct stereochemistry. acs.orgacs.orgnih.gov This rearrangement strategy was inspired by the proposed biosynthesis of the bis(tetrahydrofuran) core. acs.orgacs.org
The synthesis of the α-pyrone moiety, the other major fragment of this compound, has also been explored. Schreiber's synthesis involved the preparation of the α-pyrone fragment through a sequence including methylation, carboxylation, cyclization with carbonyldiimidazole, and subsequent methylation. acs.orgsynarchive.com
Structural Diversity and Structure Activity Relationship Sar Studies of Asteltoxin Analogs
Natural Asteltoxin Variants (A-H, Diasteltoxins, Avertoxins)
Natural asteltoxins exhibit structural diversity primarily through modifications to the α-pyrone ring, the presence or absence of epoxy groups, prenylation, and dimerization. These variations contribute to the range of biological activities observed in different this compound analogs.
Variations in α-Pyrone Moiety (e.g., 4-methoxy-5-methyl-α-pyrone vs. 3,5-dimethyl-α-pyrone)
The α-pyrone moiety is a conserved feature across most natural asteltoxins, but variations exist. Asteltoxins A through G typically share a 4-methoxy-5-methyl-2-pyrone-based structure. mdpi.comresearchgate.netresearchgate.netencyclopedia.pub In contrast, this compound H, isolated from Pochonia suchlasporia, features a different α-pyrone moiety, specifically a 3,5-dimethyl-2-pyrone structure. mdpi.comresearchgate.netresearchgate.netencyclopedia.pubresearchgate.net This difference in the α-pyrone substitution pattern contributes to the distinct properties and activities of this compound H, which has shown insecticidal activity.
Presence of Epoxy Groups (e.g., at C-7/C-8)
The presence of epoxy groups is another structural variation found in some this compound analogs. For instance, certain this compound B analogs isolated from Aspergillus sp. SCSGAF 0076 and Emericella variecolor have been reported to feature an epoxy group at the C-7/C-8 position. mdpi.comresearchgate.net This contrasts with earlier structural assignments for this compound B, highlighting the structural complexity and potential for subtle variations within the family. mdpi.comresearchgate.net
Prenylation and Other Modifications (e.g., O-prenyl, C-prenyl asteltoxins)
Prenylation, the addition of prenyl groups, is a modification observed in some this compound derivatives, leading to the discovery of avertoxins A-D. mdpi.comresearchgate.netresearchgate.netencyclopedia.pubacs.org Isolated from Aspergillus versicolor, these compounds are prenylated this compound derivatives, including O-prenyl and C-prenyl forms. mdpi.comresearchgate.netencyclopedia.pubacs.org Avertoxins have demonstrated enhanced bioactivity compared to their non-prenylated counterparts. For example, avertoxin B has shown inhibitory activity against human acetylcholinesterase and cytotoxicity against cancer cells.
Dimeric this compound Structures (Diasteltoxins A-C)
Dimerization of this compound units results in the formation of dimeric structures known as diasteltoxins. Diasteltoxins A-C have been isolated from a mutated strain of the fungus Emericella variecolor. mdpi.comresearchgate.netencyclopedia.pubacs.orgnih.govmdpi.comrsc.org These dimers are formed through a postulated [2+2] cycloaddition of this compound. acs.orgnih.gov Diasteltoxins A-C have exhibited inhibitory effects against certain tumor cell lines and significant inhibition against thioredoxin reductase (TrxR). acs.orgnih.govmdpi.comrsc.org
Synthetic Derivatives and Their Structural Modifications
Synthetic efforts have aimed to access this compound and its analogs, providing opportunities to create derivatives with modified structures for SAR studies and potential therapeutic development. Early total synthesis approaches, such as Schreiber's racemic synthesis, involved constructing the bis(tetrahydrofuran) core through reactions like the Paterno-Büchi photocycloaddition, followed by functionalization and coupling with the α-pyrone moiety. msu.edusynarchive.comunibas.ch While these initial syntheses provided access to this compound, they often involved multiple steps and yielded racemic mixtures.
More recent synthetic strategies, including enantioselective approaches utilizing chiral pool starting materials like D-glucose, have focused on constructing the complex stereochemistry of the bis(tetrahydrofuran) subunit. These synthetic endeavors allow for targeted modifications of the this compound structure, enabling researchers to explore the impact of specific functional groups or structural changes on biological activity.
Elucidating Key Structural Features for Biological Activity (e.g., Bis(tetrahydrofuran) Moiety, Dioxabicyclo[3.3.0]octane Core)
SAR studies of asteltoxins and their analogs have highlighted the importance of specific structural features for their biological activities, particularly their potent inhibition of mitochondrial ATP synthase. mdpi.commsu.eduresearchgate.netencyclopedia.pubresearchgate.net
A key structural element is the highly oxygenated bicyclic core. While often referred to as a bis(tetrahydrofuran) moiety, the core structure in most asteltoxins (A-F, H) is specifically a 2,8-dioxabicyclo[3.3.0]octane ring system. mdpi.commsu.edursc.org This core contains multiple contiguous stereogenic centers, including a quaternary carbon, contributing to its structural complexity. msu.edu Evidence suggests that this bicyclic substructure is critical for the binding and inhibitory properties of this compound towards ATPase enzymes, such as Escherichia coli BF1-ATPase, and its effect on oxidative phosphorylation. msu.eduresearchgate.netresearchgate.netrsc.orgresearchgate.net
This compound G is an exception, containing a tetrahydrofuran (B95107) ring instead of the 2,8-dioxabicyclo[3.3.0]octane core found in other asteltoxins A-F and H. mdpi.comresearchgate.netencyclopedia.pubnih.gov
The specific stereochemistry of the dioxabicyclo[3.3.0]octane core is crucial for this compound's activity. msu.edu Studies involving the incorporation of labeled precursors have helped elucidate the biosynthetic pathway and the stereochemical features of this core. mdpi.comresearchgate.netrsc.org
Mechanisms of Action on Cellular and Subcellular Systems
Inhibition of ATP Synthesis and Hydrolysis
Asteltoxin is a known inhibitor of ATP-dependent enzymes, with a particular focus on ATP synthases researchgate.net. Its inhibitory action significantly impacts both mitochondrial and bacterial ATP production mdpi.com.
Mitochondrial ATP Synthase (F-type ATPase) Inhibition
Mitochondrial ATP synthase (Complex V), an F-type ATPase, is a key target of this compound researchgate.netnih.gov. This enzyme is crucial for generating ATP through oxidative phosphorylation in mitochondria researchgate.netnih.gov. This compound binds to the F1 region of mitochondrial ATP synthase, thereby reducing cellular ATP levels . It functions as a mitochondrial F1 inhibitor, binding in a 1:1 proportion in the presence of ADP researchgate.net. This compound is structurally related to other polyenic α-pyrone mycotoxins like aurovertin (B1171891) and citreoviridin (B190807), which also inhibit ATP synthase by targeting the F1 portion nih.govresearchgate.net.
Bacterial ATPases (e.g., Escherichia coli BF1-ATPase) Inhibition
This compound has demonstrated potent inhibitory effects on bacterial ATPases, specifically the BF1-ATPase in Escherichia coli mdpi.comresearchgate.netresearchgate.netchegg.com. This bacterial enzyme is vital for ATP production . This compound inhibits the activity of E. coli BF1-ATPase with a potency intermediate between that of citreoviridin and aurovertins researchgate.netpsu.edu. The bis(tetrahydrofuran) moiety within the this compound structure is suggested to be responsible for its inhibitory and binding properties with bacterial ATPases mdpi.comresearchgate.net. Assays measuring ATPase activity in E. coli BF1-ATPase are commonly used for mechanistic studies of this compound .
Disruption of Mitochondrial Respiration (State 3 and State 4)
This compound significantly disrupts mitochondrial respiration, affecting both State 3 and State 4 processes mdpi.comnih.gov. Mitochondrial respiration involves different states representing various stages of oxygen consumption mdpi.com. State 3 respiration occurs after the addition of ADP in the presence of a substrate, reflecting active ATP synthesis mdpi.comoroboros.at. State 4 respiration represents oxygen consumption after ADP has been maximally phosphorylated to ATP, essentially reflecting leak respiration mdpi.comoroboros.at.
Studies using isolated rat liver mitochondria have shown that this compound, even at concentrations as low as 15 nmol, prevents both State 3 and State 4 respiration processes when added before ADP and succinate (B1194679) mdpi.comnih.gov. This indicates that this compound inhibits the ATP synthesis system in mitochondria, leading to the suppression of State 3 respiration mdpi.com. The inhibition of State 3 respiration by this compound can be released by an uncoupling agent like 2,4-dinitrophenol (B41442) (DNP), suggesting that its action site is localized within the energy transfer system of mitochondria nih.gov.
Differential Effects on Mg²⁺-ATPase versus Na⁺/K⁺-ATPases
Research indicates that this compound exhibits differential effects on various types of ATPases mdpi.comiarc.frnih.gov. This compound strongly decreases Mg²⁺-ATPase activity in mitochondria mdpi.comnih.gov. In contrast, it has only a slight effect on Na⁺- and K⁺-activated ATPases found in microsomes at concentrations that inhibit mitochondrial respiration mdpi.comnih.gov. This suggests a degree of specificity in this compound's inhibitory action towards ATPases, with a more pronounced effect on mitochondrial Mg²⁺-ATPase activity mdpi.com.
Here is a summary of the differential effects:
| ATPase Type | Location | Effect of this compound |
| Mg²⁺-ATPase | Mitochondria | Strongly decreased activity mdpi.comnih.gov |
| Na⁺/K⁺-ATPases | Microsomes | Slightly affected activity mdpi.comnih.gov |
Modulation of Cellular Energy Homeostasis Pathways
The inhibition of ATP synthesis by this compound leads to a reduction in cellular ATP levels nih.govresearchgate.net. This decrease in the cellular energy charge triggers compensatory mechanisms aimed at restoring energy balance nih.govresearchgate.net.
Activation of AMP-Activated Protein Kinase (AMPK) Pathway
A key consequence of this compound-induced ATP depletion is the activation of the AMP-Activated Protein Kinase (AMPK) pathway nih.govresearchgate.net. AMPK is a critical sensor of cellular energy status; its activation is typically triggered by an increase in the AMP/ATP ratio mdpi.comresearchgate.net. By inhibiting ATP synthase and reducing ATP levels, this compound increases the AMP/ATP ratio, thereby activating AMPK mdpi.comresearchgate.net.
Activation of AMPK by this compound involves the phosphorylation of AMPK at threonine 172 . This activation subsequently suppresses the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway nih.govresearchgate.net. mTORC1 is a central regulator of cell growth and metabolism, and its inhibition by activated AMPK plays a role in the cellular response to energy stress nih.gov. The inactivation of mTORC1 promotes the nuclear translocation of MiT/TFE family transcription factors, leading to the transcription of lysosome-related genes and enhanced lysosomal function mdpi.comnih.govresearchgate.net. This downstream effect on lysosomes has been linked to the inhibition of extracellular vesicle production by this compound nih.govresearchgate.net.
Suppression of Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling
This compound's primary mechanism involves the inhibition of mitochondrial ATP synthase, leading to a decrease in intracellular ATP levels mdpi.comnih.govresearchgate.net. This reduction in ATP results in an increased adenosine (B11128) monophosphate/adenosine triphosphate (AMP/ATP) ratio within the cell mdpi.comresearchgate.netresearchgate.net. The elevated AMP/ATP ratio activates AMP-activated protein kinase (AMPK) mdpi.comnih.govresearchgate.netresearchgate.net. Activated AMPK then mediates the suppression of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. This AMPK-mediated inactivation of mTORC1 is a key event in the cellular response to this compound mdpi.comnih.govresearchgate.net.
Regulation of Intracellular Vesicle Dynamics
The suppression of mTORC1 signaling by this compound has significant consequences for the regulation of intracellular vesicle dynamics, particularly those involving multivesicular bodies (MVBs) and lysosomes mdpi.comnih.govresearchgate.netresearchgate.net.
Inhibition of Extracellular Vesicle (EV) Production
This compound has been identified as an inhibitor of extracellular vesicle (EV) secretion mdpi.comnih.govresearchgate.net. EVs, including exosomes, originate from MVBs nih.govresearchgate.netresearchgate.netfrontiersin.org. In cancer cells, MVBs can fuse with the plasma membrane to release their internal vesicles as EVs researchgate.netresearchgate.net. This compound treatment leads to a decrease in the number of MVBs that fuse with the plasma membrane, thereby suppressing EV secretion mdpi.comresearchgate.netresearchgate.net. This inhibitory effect on EV production is mediated through the AMPK-mTORC1 signaling pathway and subsequent activation of lysosomal function .
Promotion of Lysosomal Biogenesis and Function
Inactivation of mTORC1, a downstream effect of this compound's inhibition of ATP synthase, promotes the nuclear translocation of the MiT/TFE family of transcription factors mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. These transcription factors are master regulators of lysosomal biogenesis and function nih.govresearchgate.netresearchgate.netfrontiersin.orgembopress.orgnih.govnih.gov. Their translocation to the nucleus induces the transcription of lysosome-related genes, leading to increased lysosomal biogenesis and enhanced lysosomal activity mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. Electron microscopy studies have shown an increase in the number of lysosomes in cells treated with this compound nih.govresearchgate.netresearchgate.net.
Enhanced Degradation of Multivesicular Bodies (MVBs)
The enhanced lysosomal function induced by this compound, resulting from the activation of MiT/TFE transcription factors, leads to increased fusion of MVBs with lysosomes researchgate.netresearchgate.net. This fusion facilitates the degradation of MVB contents within the lysosomes mdpi.comresearchgate.netresearchgate.net. Consequently, the total number of MVBs available for fusion with the plasma membrane and subsequent EV release is reduced mdpi.comresearchgate.netresearchgate.net. Electron microscopy analysis supports this, showing a decrease in the number of MVBs after this compound treatment researchgate.netresearchgate.net.
Induction of Nuclear Localization of MiT/TFE Transcription Factors
A critical step in this compound's impact on vesicle dynamics is the induction of nuclear localization of the MiT/TFE family of transcription factors, which includes TFEB, TFE3, TFEC, and MITF mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netembopress.orgnih.gov. Under normal conditions and in the presence of sufficient nutrients, mTORC1 phosphorylates MiT/TFE proteins, retaining them in the cytoplasm, often associated with the lysosomal membrane frontiersin.orgembopress.org. When mTORC1 is inhibited by this compound (via the ATP/AMPK pathway), this phosphorylation is reduced, allowing MiT/TFE factors to translocate into the nucleus mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. Studies have specifically demonstrated the nuclear translocation of TFE3 upon this compound treatment researchgate.netresearchgate.net.
Transcriptional Regulation of Lysosome-Associated Genes
Once inside the nucleus, the translocated MiT/TFE transcription factors bind to specific DNA sequences, known as Coordinated Lysosomal Expression And Regulation (CLEAR) motifs, located in the promoters of genes encoding lysosomal proteins and proteins involved in autophagy frontiersin.orgnih.gov. This binding activates the transcription of these lysosome-associated genes mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. The resulting increase in the expression of lysosomal proteins contributes to the observed promotion of lysosomal biogenesis and enhanced lysosomal function mdpi.comnih.govresearchgate.netresearchgate.net. Examples of lysosomal genes upregulated by this pathway include LAMP1 and CTSD .
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6438150 |
| Rapamycin | 5284616 |
| Bafilomycin A1 | 38059 |
| CCCP | 2603 |
| TFEB | 10824 |
| TFE3 | 79416 |
| TFEC | 114129 |
| MITF | 4213 |
| LAMP1 | 361363 |
| CTSD | 2572 |
Data Table: Effect of this compound on Cellular Parameters
Based on research findings, this compound treatment at specific concentrations affects key cellular parameters related to energy, mTORC1 signaling, and lysosomal activity.
| Parameter | Control (DMSO) | This compound (0.1 µg/mL) | This compound (1.0 µg/mL) | This compound (10 µg/mL) | Notes | Source |
| Cellular ATP Levels | High | Decreased | Decreased | Decreased | This compound inhibits ATP synthase. | researchgate.netresearchgate.net |
| p-AMPK/AMPK Ratio | Low | Increased | Increased | Increased | Indicates AMPK activation. | researchgate.netresearchgate.net |
| p-mTORC1 (e.g., p-S6K) Levels | High | Decreased | Decreased | Decreased | Indicates mTORC1 inactivation. | researchgate.netresearchgate.net |
| Nuclear Localization of TFE3 (%) | Low | Increased | Increased | Increased | Quantification shows significant increase with this compound. | researchgate.netresearchgate.net |
| Lysosome Number (per cell) | Baseline | Increased | Increased | Increased | Electron microscopy reveals increased lysosomes. | researchgate.netresearchgate.net |
| MVB Number | Baseline | Decreased | Decreased | Decreased | Electron microscopy reveals decreased MVBs. | researchgate.netresearchgate.net |
| EV Secretion | High | Reduced | Reduced | Reduced | This compound inhibits EV release. | nih.govresearchgate.netresearchgate.net |
Note: Specific numerical data for all parameters across all concentrations were not consistently available or presented in a format suitable for a single comprehensive table across all sources. The table summarizes the observed trends and effects based on the provided research findings.
Biological Activities in Academic Research Contexts
Antiviral Activities (e.g., against Influenza A viruses H1N1 and H3N2)
Research has indicated that certain asteltoxins possess antiviral properties, particularly against Influenza A viruses. Asteltoxins E and F, isolated from the marine sponge-derived fungus Aspergillus sp. SCSIO XWS02F40, showed significant activity against the H3N2 strain. nih.govresearchgate.net Asteltoxin E also exhibited inhibitory activity against the H1N1 strain. nih.govresearchgate.net
Studies have reported the half inhibitory concentration (IC₅₀) values for these activities. This compound E demonstrated an IC₅₀ of 6.2 ± 0.08 μM against H3N2 and 3.5 ± 1.3 μM against H1N1. nih.govresearchgate.net this compound F had an IC₅₀ of 8.9 ± 0.3 μM against H3N2. nih.govresearchgate.net Additionally, this compound (referred to as this compound 7 in one study) and isothis compound (this compound 6) isolated from Aspergillus ochraceopetaliformis also exhibited antiviral activities against H1N1 and H3N2, with reported IC₅₀ values of 0.54 ± 0.06 μM and 0.84 ± 0.02 μM for this compound, and 0.23 ± 0.05 μM and 0.66 ± 0.09 μM for isothis compound against H1N1 and H3N2, respectively. nih.gov
| Compound | Target Virus | IC₅₀ (μM) | Source Organism | Citation |
|---|---|---|---|---|
| This compound E | H3N2 | 6.2 ± 0.08 | Aspergillus sp. SCSIO XWS02F40 | nih.govresearchgate.net |
| This compound E | H1N1 | 3.5 ± 1.3 | Aspergillus sp. SCSIO XWS02F40 | nih.govresearchgate.net |
| This compound F | H3N2 | 8.9 ± 0.3 | Aspergillus sp. SCSIO XWS02F40 | nih.govresearchgate.net |
| This compound | H1N1 | 0.54 ± 0.06 | Aspergillus ochraceopetaliformis | nih.gov |
| This compound | H3N2 | 0.84 ± 0.02 | Aspergillus ochraceopetaliformis | nih.gov |
| Isothis compound | H1N1 | 0.23 ± 0.05 | Aspergillus ochraceopetaliformis | nih.gov |
| Isothis compound | H3N2 | 0.66 ± 0.09 | Aspergillus ochraceopetaliformis | nih.gov |
Antiproliferative Activities (e.g., against specific cancer cell lines, NIAS-SL64 cells)
Asteltoxins have also shown antiproliferative effects against various cancer cell lines. This compound itself has demonstrated significant inhibitory activities against cell lines such as HCT-116, BGC-823, and NCI-H1650. researchgate.net this compound C, isolated from Pochonia bulbillosa, exhibited potent antiproliferative activity against NIAS-SL64 cells, which are derived from the fat body of Spodoptera litura larvae. researchgate.net Diasteltoxins A-C have shown weak inhibitory effects against lung cancer H1299 and breast cancer MCF7 cell lines. researchgate.net
| Compound | Target Cell Line(s) | Observed Activity | Source Organism | Citation |
|---|---|---|---|---|
| This compound | HCT-116, BGC-823, NCI-H1650 | Significant inhibition | Not specified (general) | researchgate.net |
| This compound C | NIAS-SL64 | Potent antiproliferative | Pochonia bulbillosa | researchgate.net |
| Diasteltoxins A-C | H1299, MCF7 | Weak inhibitory effects | Not specified (general) | researchgate.net |
Insecticidal Activities (e.g., against Lucilia sericata prepupae)
Certain this compound analogs have displayed insecticidal properties. A new analog, this compound H, isolated from the fungus Pochonia suchlasporia var. suchlasporia TAMA 87, showed insecticidal activity against prepupae of the blowfly, Lucilia sericata. researchgate.netjst.go.jpresearchmap.jp The reported LD₅₀ value for this compound H against Lucilia sericata prepupae was 0.94 µg/mg prepupal body weight. researchgate.netjst.go.jpresearchmap.jp
| Compound | Target Insect | Activity | LD₅₀ (µg/mg prepupal body weight) | Source Organism | Citation |
|---|---|---|---|---|---|
| This compound H | Lucilia sericata prepupae | Insecticidal | 0.94 | Pochonia suchlasporia var. suchlasporia TAMA 87 | researchgate.netjst.go.jpresearchmap.jp |
Enzyme Inhibition Beyond ATPases (e.g., Human Acetylcholinesterase)
While this compound A is well-known for inhibiting ATPases, other asteltoxins and related compounds have shown inhibitory activity against other enzymes, including human acetylcholinesterase (AChE). mdpi.com Avertoxin B, a prenylated this compound derivative isolated from the endophytic fungus Aspergillus versicolor, has been tested for human AChE inhibitory activity, with an IC₅₀ value of 14.9 µM. researchgate.netresearchgate.netresearchgate.net Acetylcholinesterase is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgmdpi.comnih.gov
| Compound | Target Enzyme | Activity | IC₅₀ (µM) | Source Organism | Citation |
|---|---|---|---|---|---|
| Avertoxin B | Human Acetylcholinesterase | Inhibition | 14.9 | Aspergillus versicolor Y10 | researchgate.netresearchgate.netresearchgate.net |
Quorum Sensing Inhibition in Bacterial Systems
Research has also explored the potential of this compound as a quorum sensing inhibitor in bacterial systems. Quorum sensing is a communication mechanism used by bacteria to coordinate gene expression based on cell density. scielo.brnih.govmdpi.com this compound has been identified as a known quorum sensing inhibitor from marine fungi, such as Penicillium sp. QF046. nih.gov Quorum sensing inhibitors are being investigated as potential alternatives or adjuncts to conventional antibiotics, as they can disrupt bacterial pathogenicity and biofilm formation without necessarily inhibiting growth. scielo.brmdpi.comnih.govplos.org
| Compound | Activity | Target System | Source Organism | Citation |
|---|---|---|---|---|
| This compound | Quorum Sensing Inhibition | Bacterial systems | Penicillium sp. | nih.gov |
Advanced Methodologies in Asteltoxin Research
Bioassay-Guided Fractionation and Isolation
Bioassay-guided fractionation is a fundamental approach in natural product discovery, including the isolation of compounds like asteltoxin and its derivatives from fungal sources. This method involves the separation of crude extracts into fractions based on their physicochemical properties, followed by testing each fraction for a specific biological activity. The fractions exhibiting the desired activity are then further sub-fractionated and tested iteratively until pure, active compounds are isolated.
This technique has been instrumental in identifying bioactive metabolites from various Aspergillus species, some of which are known to produce asteltoxins or related compounds. The process typically begins with the fermentation of the producing fungal strain, followed by extraction of the culture broth and mycelia using suitable solvents. The resulting extract is then subjected to a series of chromatographic separation steps, such as column chromatography, medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC). At each stage of fractionation, the biological activity of the fractions is evaluated using a relevant bioassay. For instance, if searching for phytotoxic compounds, fractions might be tested for their inhibitory effect on seed germination. By correlating the biological activity with the presence of specific compounds in the fractions, researchers can effectively guide the isolation process to obtain the target molecule, such as this compound or its derivatives.
Gene Disruption and Heterologous Expression Systems
Investigating the biosynthesis of complex natural products like this compound often involves genetic manipulation techniques such as gene disruption and heterologous expression. Gene disruption, or knockout, is used to inactivate specific genes within the native producing organism to determine their role in the biosynthetic pathway. By disrupting a candidate gene and observing the effect on this compound production, researchers can infer whether that gene is essential for the synthesis of the compound.
Heterologous expression systems involve transferring genes or gene clusters from the producing organism into a different host organism that is more amenable to genetic manipulation and cultivation. This allows for the functional characterization of individual genes or combinations of genes involved in the biosynthetic pathway, independent of the native genetic background. For example, studies investigating the biosynthesis of polyketides in Emericella variecolor, an this compound-producing fungus, have utilized gene disruption in E. variecolor and heterologous expression in Aspergillus oryzae. This approach helps in identifying the specific enzymes and genetic machinery responsible for constructing the this compound molecule. While one study using this method on a specific polyketide synthase gene (Ev460pks) in E. variecolor showed it was not involved in this compound biosynthesis, the methodology itself remains a powerful tool for dissecting fungal biosynthetic pathways.
Immunoblotting for Signaling Pathway Analysis
Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample and to analyze their post-translational modifications, such as phosphorylation. In this compound research, immunoblotting has been employed to investigate the effects of the compound on cellular signaling pathways.
Studies have utilized immunoblotting to examine the impact of this compound on key proteins involved in cellular energy metabolism and lysosomal function, such as AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). By using antibodies specific to the phosphorylated forms of these proteins (e.g., p-AMPK) and their total protein levels, researchers can assess the activation status of these pathways following this compound treatment. For instance, immunoblotting has revealed that this compound treatment leads to increased relative AMPK activity (p-AMPK/AMPK levels) and inactivation of mTORC1. This provides crucial insights into the molecular mechanisms by which this compound exerts its cellular effects.
Cellular ATP Level Quantification Assays
This compound is known to inhibit mitochondrial ATP synthase. Therefore, quantifying cellular ATP levels is a direct method to assess the impact of this compound on cellular energy metabolism. Various ATP quantification assays are available, typically relying on the luciferase enzyme's requirement for ATP to produce light. The amount of light generated is proportional to the ATP concentration in the sample.
These assays have been used to demonstrate that this compound treatment leads to a reduction in cellular ATP levels in various cell lines, such as PC3 cancer cells. This effect is observed at concentrations of this compound that inhibit extracellular vesicle secretion without causing overt mitochondrial damage, suggesting a specific impact on ATP production. The decrease in ATP levels is a key event linking this compound's inhibitory effect on ATP synthase to downstream cellular responses, including the activation of AMPK.
An example of data from such assays is shown below, illustrating the effect of different this compound concentrations on cellular ATP levels:
| Treatment | This compound Concentration (µg/mL) | Relative Cellular ATP Levels (% of Control) |
| DMSO (Control) | 0 | 100 |
| This compound | 0.1 | ~80 |
| This compound | 1 | ~40 |
| This compound | 10 | ~10 |
| CCCP (Positive Control) | 10 µM | ~5 |
Note: Data are illustrative based on research findings indicating dose-dependent ATP reduction by this compound and the use of CCCP as a positive control for ATP depletion.
Electron Microscopy for Organelle Dynamics Visualization
Electron microscopy, particularly transmission electron microscopy (TEM), is a powerful tool for visualizing the ultrastructure of cells and the dynamics of intracellular organelles. In the context of this compound research, TEM has been employed to observe changes in the morphology and number of lysosomes and multivesicular bodies (MVBs).
MVBs are endosomal compartments that can either fuse with lysosomes for degradation or fuse with the plasma membrane to release their internal vesicles as extracellular vesicles (EVs), including exosomes. This compound has been shown to inhibit EV secretion. Electron microscopy analysis has revealed that this compound treatment leads to an increase in the number of lysosomes and a decrease in the number of MVBs relative to lysosomes. This observation supports the mechanism by which this compound promotes the fusion of MVBs with lysosomes, thereby diverting MVBs from the EV secretion pathway and leading to their degradation. TEM images provide visual evidence of these changes in organelle dynamics, complementing biochemical and functional assays.
Reporter Gene Assays for Extracellular Vesicle Secretion
Reporter gene assays are valuable for quantitatively measuring biological processes, such as gene expression or protein trafficking. In the study of this compound's effect on extracellular vesicle secretion, reporter gene assays have been developed using cell lines engineered to express a reporter protein fused to an EV marker protein, such as CD63. CD63 is a tetraspanin protein commonly found on exosomes.
By fusing CD63 to a luminescent reporter protein like NanoLuc (Nluc) or Antares2, researchers can create cell lines (e.g., HT29/CD63-Nluc or PC3/CD63-Antares2) that secrete reporter-labeled EVs. The amount of reporter activity (luminescence) in the cell culture medium is directly proportional to the quantity of EVs released by the cells. This provides a sensitive and high-throughput method to screen for compounds that inhibit or promote EV secretion. This compound was identified as an EV inhibitor using such a reporter gene assay in cancer cells. The assay allows for the quantitative assessment of this compound's dose-dependent effect on EV release.
An example illustrating the principle is shown below:
| Cell Line | Treatment | This compound Concentration (µg/mL) | Relative Luminescence in Medium (% of Control) |
| HT29/CD63-Nluc | DMSO (Control) | 0 | 100 |
| HT29/CD63-Nluc | This compound | 0.1 | ~75 |
| HT29/CD63-Nluc | This compound | 1 | ~30 |
| HT29/CD63-Nluc | This compound | 10 | ~10 |
| PC3/CD63-Antares2 | DMSO (Control) | 0 | 100 |
| PC3/CD63-Antares2 | This compound | 10 | <10 |
Comparative Studies and Mechanistic Insights
Relationship and Functional Comparison with Aurovertins and Citreoviridin (B190807)
Asteltoxin is structurally related to other fungal polyketides, specifically aurovertins and citreoviridin mdpi.commq.edu.aumsu.edu. These compounds share a common α-pyrone linked to a highly oxidized heterocyclic system via a 6-alkenyl chain mq.edu.au. While this compound contains a 2,8-dioxabicyclo[3.3.0]octane ring (except for this compound G, which has a tetrahydrofuran (B95107) ring), aurovertins feature a 2,6-dioxabicyclo[3.2.1]octane ring mdpi.commq.edu.au. Citreoviridin also contains a tetrahydrofuran moiety nih.govwikipedia.org.
Biosynthetic studies suggest that this compound, aurovertins, and citreoviridin are likely oxidized from similar pyrone-polyene precursors nih.gov. The biosynthesis of these compounds involves highly-reducing polyketide synthases (HR-PKSs) that synthesize the 6-alkenyl chain, which is then modified into the various heterocycles by oxidative enzymes mq.edu.au. In the case of aurovertin (B1171891), a flavin-dependent monooxygenase is involved in forming the bicyclic ring system, a process likely similar for citreoviridin and this compound mq.edu.aunih.gov. Methyltransferase-catalyzed methylation is also required for efficient oxidation and polyketide stability in the biosynthesis of these related mycotoxins acs.org.
Functionally, this compound, aurovertins, and citreoviridin are all potent inhibitors of F1-ATPase, a component of mitochondrial ATP synthase mq.edu.aumsu.edufermentek.comasm.org. This inhibition disrupts oxidative phosphorylation fermentek.comasm.orguniprot.org. This compound A has been shown to inhibit bacterial ATP synthesis and hydrolysis catalyzed by mitochondrial enzyme systems encyclopedia.pub. Similarly, citreoviridin inhibits mitochondrial ATP synthetase, affecting soluble ATPase, ADP-stimulated respiration, and ATP-driven reduction of NAD+ by succinate (B1194679) in isolated rat liver mitochondria fermentek.comcaymanchem.comcaymanchem.com. Aurovertins also inhibit the ATPase activity of F1 from mitochondria and some bacteria asm.org.
While they share the common target of ATP synthase, there can be subtle differences in their interactions or effects. Aurovertin B, for instance, binds to two equivalent sites situated between the nucleotide-binding and C-terminal domains of the β-subunits of F1-ATPase portlandpress.com. Citreoviridin has been shown to bind to the β subunit of yeast F1-ATPase uniprot.orgcaymanchem.comcaymanchem.com. This compound A inhibits Escherichia coli BFI-ATPase activity and can serve as a fluorescent probe for mitochondrial F, bacterial BF, and ATPases encyclopedia.pub.
Distinct Mechanisms Compared to Other Mitochondrial Inhibitors
This compound's primary mechanism of action involves inhibiting mitochondrial ATP synthase, leading to decreased ATP levels . This inhibition affects the energy transfer system in mitochondria iarc.frnih.gov. Studies on isolated rat liver mitochondria showed that this compound prevents state 3 and state 4 respiration processes when added before ADP and succinate, indicating an inhibition of the ATP synthesis system encyclopedia.pubmdpi.com. This compound A strongly decreases Mg2+-ATPase activity in mitochondria while having only a slight effect on Na+- and K+-activated ATPases in microsomes at concentrations that inhibit mitochondrial respiration encyclopedia.pubresearchgate.netmdpi.comnih.gov. This suggests a degree of specificity towards mitochondrial ATPases over other ATPase types nih.gov.
Compared to some other mitochondrial inhibitors, this compound exhibits distinct properties. For example, while this compound inhibits ATP synthesis, it has been reported to do so without causing mitochondrial damage at low concentrations researchgate.net. This is in contrast to some other mitochondrial inhibitors like Rotenone and CCCP, which suppressed cell growth at concentrations that inhibited extracellular vesicle (EV) production, unlike this compound researchgate.net.
Furthermore, this compound has been identified as a novel inhibitor of extracellular vesicle secretion in cancer cells researchgate.netresearchgate.netnii.ac.jp. This effect is mediated through the activation of the AMPK pathway, which subsequently suppresses the mTORC1 signaling pathway researchgate.netresearchgate.net. The activation of AMPK promotes lysosomal biogenesis and function, leading to increased lysosome numbers and decreased multivesicular bodies (MVBs), ultimately reducing EV secretion researchgate.netresearchgate.net. This mechanism involving the AMPK-mTORC1 pathway and lysosomal activation for EV inhibition appears to be a distinct action of this compound beyond its direct inhibition of mitochondrial ATP synthase researchgate.netresearchgate.net. This unique mechanism positions this compound as a potential candidate for modulating EV dynamics, particularly in the context of cancer researchgate.net.
While many mitochondrial inhibitors directly target components of the electron transport chain or ATP synthase, this compound's observed effect on EV secretion via the AMPK-mTORC1-lysosome pathway highlights a more complex cellular response triggered by its initial impact on ATP levels researchgate.netresearchgate.net. This suggests that this compound's mechanistic profile extends beyond a simple blockade of ATP production.
Future Research Directions in Asteltoxin Biology
Unraveling Undiscovered Asteltoxin Analogs and Derivatives
The known family of asteltoxins, including asteltoxins A-H, represents only a fraction of the potential chemical diversity that may exist in nature. mdpi.com Future research will undoubtedly focus on the discovery and characterization of novel this compound analogs and derivatives. The exploration of diverse fungal species, particularly those from unique ecological niches, is a promising avenue for isolating previously unknown asteltoxins. Furthermore, the use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying and structurally elucidating these new compounds.
In addition to naturally occurring analogs, the semi-synthesis and total synthesis of novel this compound derivatives present an exciting frontier. By modifying the this compound scaffold, researchers can create a library of compounds with potentially altered biological activities. This approach not only facilitates a deeper understanding of structure-activity relationships but also opens the door to the development of new pharmacological agents or biological probes.
| Known this compound Analogs and Derivatives | Producing Organism(s) |
| This compound A-H | Aspergillus stellatus, Emericella variecolor, Pochonia bulbillosa, Aspergillus ochraceopetaliformis, Pochonia suchlasporia var. suchlasporia |
| Diasteltoxins A-C | Mutated strain of Emericella variecolor |
| Avertoxins A-D | Aspergillus versicolor |
Deeper Elucidation of Complex Molecular Target Interactions
The primary molecular target of this compound is the mitochondrial F1F0-ATP synthase, a crucial enzyme complex responsible for ATP production. This compound is known to inhibit both ATP synthesis and hydrolysis by binding to the F1 subcomplex. researchgate.netbiorxiv.org However, a more profound understanding of this interaction at the molecular level is a key area for future investigation. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed snapshots of this compound bound to the F1 subcomplex. This would allow for the precise identification of the binding site and the key amino acid residues involved in the interaction, shedding light on the mechanism of inhibition.
Beyond its primary target, there is evidence to suggest that this compound may have other biological activities, including antiviral and quorum sensing inhibitory effects. researchgate.net This raises the possibility of secondary molecular targets. Future research should aim to identify these alternative targets using a variety of approaches, such as affinity chromatography with this compound-based probes and chemical proteomics. A comprehensive understanding of this compound's interactome will be crucial for a complete picture of its biological effects.
Exploration of Novel Biosynthetic Enzymes and Pathways
The biosynthetic gene cluster responsible for this compound production has been identified, and several key enzyme classes have been characterized, including polyketide synthases (PKSs), methyltransferases, and flavin-containing monooxygenases. researchgate.netnih.gov A particularly fascinating discovery has been the identification of novel bifunctional enzymes with both epoxide hydrolase and semi-pinacolase activity. nih.gov
Despite this progress, there are likely still undiscovered enzymes and uncharacterized steps in the this compound biosynthetic pathway. Future research will focus on the functional characterization of the remaining genes within the cluster to fully delineate the pathway. This may reveal novel enzymatic mechanisms and catalytic strategies. Furthermore, comparative genomics of different this compound-producing fungi could uncover variations in the biosynthetic pathway, potentially leading to the discovery of new tailoring enzymes that generate structural diversity in the final product. The heterologous expression of the this compound biosynthetic gene cluster in a model fungal host could also provide a powerful platform for pathway engineering and the production of novel analogs.
Application of Advanced Genomic and Proteomic Techniques for Target Identification
The identification of molecular targets is fundamental to understanding the mechanism of action of any bioactive compound. For this compound, a number of advanced genomic and proteomic techniques hold immense promise for future research.
Chemical proteomics approaches, such as affinity-based chemoproteomics and activity-based protein profiling (ABPP), are powerful tools for identifying protein targets directly from complex biological samples. researchgate.net The synthesis of this compound-based chemical probes, for instance, a version of this compound functionalized with a reporter tag like biotin (B1667282) or a photo-crosslinker, would enable the selective isolation and identification of its binding partners using mass spectrometry. nih.gov
Genomic approaches also offer a complementary strategy. For example, chemical-genomic assays in model organisms like Saccharomyces cerevisiae can be used to identify genes that, when mutated, confer resistance or sensitivity to this compound. These genes may encode the direct target of this compound or components of the cellular pathways it affects. Furthermore, genome mining of this compound-producing fungi may reveal self-resistance genes within the biosynthetic cluster, which can provide clues about the compound's molecular target.
| Advanced Technique | Application for this compound Target Identification |
| Chemical Proteomics | |
| Affinity-based Chemoproteomics | Use of this compound-based probes to pull down and identify binding proteins. |
| Activity-based Protein Profiling (ABPP) | Development of reactive this compound probes to covalently label and identify enzyme targets. |
| Genomic Techniques | |
| Chemical-Genomic Assays | Identification of genes conferring this compound resistance or sensitivity in model organisms. |
| Genome Mining | Discovery of self-resistance genes in this compound biosynthetic gene clusters. |
Investigating Ecological Roles Beyond Mycotoxicity (e.g., inter-organismal communication)
While this compound is classified as a mycotoxin due to its toxicity, its role in the producing fungus's ecology is likely more nuanced. Mycotoxins are secondary metabolites that can serve a variety of functions for the organism, including defense, competition, and signaling.
Recent findings that this compound A can act as a quorum sensing inhibitor suggest a role in disrupting bacterial communication. mdpi.com This could be an important mechanism by which the fungus competes with bacteria in its environment. Additionally, its activity as an extracellular vesicle inhibitor points to a potential role in modulating intercellular communication. mdpi.com
Future research should explore these and other potential ecological roles in greater detail. Investigating the effect of this compound on other microorganisms, plants, and insects in a controlled setting could reveal its function in shaping microbial communities and mediating inter-organismal interactions. It is plausible that at sub-toxic concentrations, this compound may act as a signaling molecule, influencing the behavior and development of other organisms in its ecosystem. Unraveling these complex ecological functions will provide a more complete understanding of the significance of this compound in the natural world.
Q & A
Q. What are the key structural features of asteltoxin that contribute to its bioactivity?
this compound's bioactivity is attributed to its highly oxygenated dioxabicyclo[3.3.0]octane core, which contains six contiguous stereogenic centers, including a quaternary carbon. This bicyclic substructure is critical for binding to ATPase enzymes, such as Escherichia coli BF1-ATPase, and inhibiting oxidative phosphorylation . Structural analogs (e.g., this compound B, C, E) with modified R1/R2 substituents (e.g., methyl, ethyl, or acrylamide groups) show variations in biological activity, suggesting structure-activity relationships .
Table 1: Common this compound Analogs and Substituents
| Compound | R1 Group | R2 Group | Bioactivity Notes |
|---|---|---|---|
| This compound | Ethyl (Et) | Methyl (Me) | Inhibits ATPase activity |
| This compound B | Et | Me | Similar to parent compound |
| This compound E | Et | CH₂=CHCOOH | Enhanced solubility |
Q. How is this compound biosynthesized in fungi, and what experimental approaches are used to study its pathway?
this compound biosynthesis involves polyketide synthase (PKS)-derived pathways. Isotopic labeling studies (e.g., [1,2-¹³C₂] acetate) revealed that eight intact acetate units form its carbon skeleton, with 1,2-carbon shifts occurring during cyclization to form the dioxabicyclo[3.3.0]octane core . Key enzymes include epoxy hydrolases responsible for semipinacol rearrangements, as demonstrated in Aspergillus stellatus via genetic knockout systems (40% efficiency) .
Q. What are the primary biological targets of this compound, and how are inhibition assays designed?
this compound inhibits ATP-dependent enzymes, particularly mitochondrial ATP synthase. Assays often measure ATPase activity in E. coli BF1-ATPase or eukaryotic models using spectrophotometric NADH oxidation coupled to ATP hydrolysis . Dose-response curves (IC₅₀ values) and competition assays with ATP analogs are standard for mechanistic studies .
Advanced Research Questions
Q. How do stereochemical challenges in this compound synthesis impact total synthesis strategies?
Total synthesis requires precise control over six stereocenters. Schreiber’s convergent approach (1984) used aldol condensations and α-chelation-controlled carbonyl additions to assemble intermediates with defined stereochemistry . Modern strategies, like Cha’s four-step route, focus on stereoselective furo[2,3-b]furan formation but face challenges in achieving cis-fused ring systems efficiently .
Q. What contradictions exist in proposed biosynthetic pathways, and how can they be resolved experimentally?
Two competing pathways (A and B) describe acetate unit incorporation: Pathway A involves methylated C20 polyketide chains, while Pathway B emphasizes precursor unit rearrangement. Discrepancies arise from isotopic labeling patterns ([1-¹³C] vs. [2-¹³C] acetate). Resolution requires combinatorial gene cluster deletions in producing fungi (e.g., Emericella spp.) coupled with LC-MS/MS analysis of intermediates .
Q. How does this compound modulate extracellular vesicle (EV) production, and what methodological frameworks are used to study this?
this compound suppresses EV release in hepatocellular carcinoma via AMPK/mTOR pathway activation, enhancing lysosomal degradation of EV precursors. Studies combine CRISPR-edited AMPK knockout cell lines with nanoparticle tracking analysis (NTA) to quantify EV suppression .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from fungal cultures?
Standard protocols include:
Q. How can researchers address low yields in this compound heterologous expression systems?
Optimization strategies include:
- Promoter Engineering : Strong endogenous promoters (e.g., gpdA, tef1) for high PKS expression .
- Co-culture Systems : Co-fermentation with Streptomyces spp. to supply missing precursors .
- Precursor Feeding : Supplementation with labeled acetate or methylmalonyl-CoA .
Data Contradiction and Reproducibility
Q. Why do isotopic labeling studies report conflicting acetate incorporation patterns?
Discrepancies arise from pathway branching (e.g., methyltransferase competition) or enzyme promiscuity. Dual-labeling experiments ([1,2-¹³C₂] acetate + [U-¹³C] glucose) with NMR coupling analysis (²JCC) can distinguish intra- vs. inter-acetate unit coupling .
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
